molecular formula C27H17N3OS B2437248 3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 301860-19-5

3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2437248
CAS No.: 301860-19-5
M. Wt: 431.51
InChI Key: VTLQNOGJAOMSJU-WKULSOCRSA-N
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Description

3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes an anthracene moiety, a thienopyrimidine core, and a phenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of anthracene-9-carbaldehyde with 3-amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene-based alcohols.

Scientific Research Applications

3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in photophysical studies due to its unique electronic properties.

    Biology: Investigated for its potential as a fluorescent marker in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to intercalate between DNA bases, inhibiting replication and transcription processes. Additionally, it may interact with cellular enzymes, altering their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone share structural similarities with 3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.

    Thienopyrimidine derivatives: Compounds such as 3-amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are structurally related and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of an anthracene moiety with a thienopyrimidine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with light or electronic materials.

Properties

IUPAC Name

3-[(E)-anthracen-9-ylmethylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3OS/c31-27-25-24(18-8-2-1-3-9-18)16-32-26(25)28-17-30(27)29-15-23-21-12-6-4-10-19(21)14-20-11-5-7-13-22(20)23/h1-17H/b29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQNOGJAOMSJU-WKULSOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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